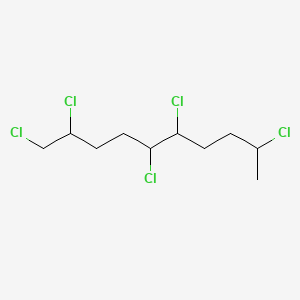
1,2,5,6,9-Pentachlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6,9-Pentachlorodecane is a chemical compound with the molecular formula C10H17Cl5 . It has an average mass of 314.507 Da and a monoisotopic mass of 311.977295 Da .
Molecular Structure Analysis
The molecular structure of 1,2,5,6,9-Pentachlorodecane consists of 10 carbon atoms, 17 hydrogen atoms, and 5 chlorine atoms . The exact arrangement of these atoms in the molecule would determine its properties and reactivity.Aplicaciones Científicas De Investigación
Photodegradation Studies
Research on compounds related to pentachlorodecane, such as pentachlorophenol (PCP), includes studies on photodegradation. For instance, the photodegradation of PCP under UV irradiation led to the production of chloride ions and intermediates like tetrachlorophenol and dichlorophenol. These studies help in understanding the breakdown of such compounds in the environment (Suegara et al., 2005).
Electrochemical Degradation
Electrochemical methods have been explored for degrading organochlorinated pollutants like PCP. Techniques involving electrochemically generated oxidants offer potential for environmental remediation, highlighting the relevance of such research in managing toxic compounds (Zamora-Garcia et al., 2017).
Microwave-Assisted Degradation
Studies have also examined the use of microwave energy coupled with zero-valence iron for the degradation of PCP. This method showed high efficiency and cost-effectiveness, representing a novel approach for the treatment of such compounds (Jou, 2008).
Detection and Characterization
Research has also focused on the detection and characterization of related chloroalkanes in various matrices. For instance, studies have developed methods to determine chlorodecane residues in fish, highlighting the importance of monitoring environmental contamination by such compounds (Beaume et al., 2006).
Electrochemical Properties
The electrochemical properties of compounds like pentachlorophenol have been studied extensively. These studies offer insights into the electrochemical reactions and potential applications in wastewater treatment (Gattrell & Macdougall, 1999).
Propiedades
IUPAC Name |
1,2,5,6,9-pentachlorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBEJYNNQNKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872691 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6,9-Pentachlorodecane | |
CAS RN |
205646-13-5 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

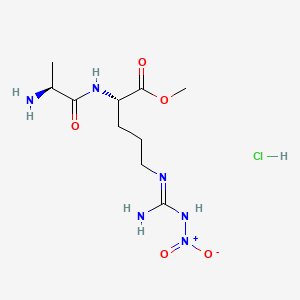
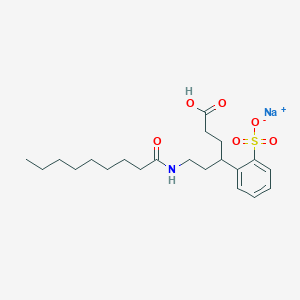
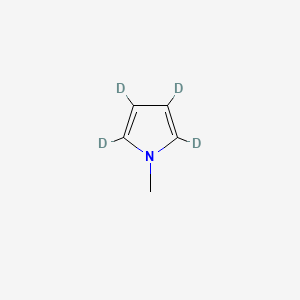
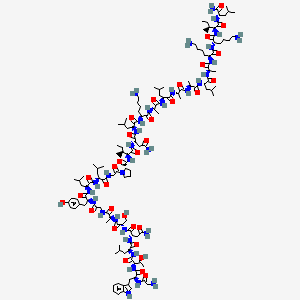


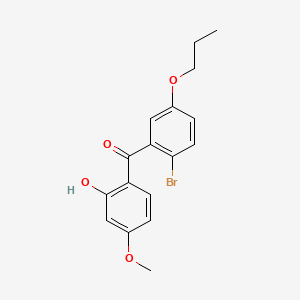
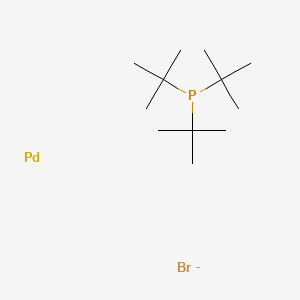
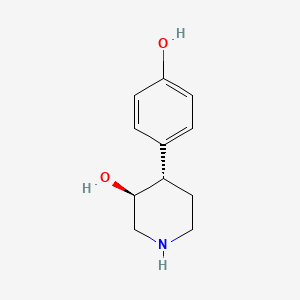
![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)